2,5-Dichlorobenzenesulfonyl isocyanate

Descripción general

Descripción

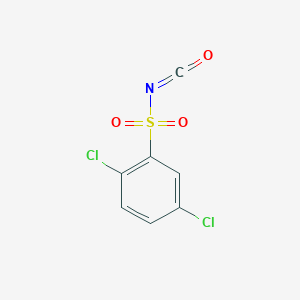

2,5-Dichlorobenzenesulfonyl isocyanate is a chemical compound with the molecular formula C7H3Cl2NO3S and a molecular weight of 252.07 g/mol. It is characterized by the presence of two chlorine atoms, a sulfonyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfonyl isocyanate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are thermally decomposed to form the isocyanate . The choice of catalyst and reaction conditions is crucial to optimize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.

Polymerization Reactions: It can be used in the synthesis of polyurethanes by reacting with polyols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Solvents: Dichloromethane, toluene, and other organic solvents.

Catalysts: Metal catalysts such as zinc or composite catalysts for non-phosgene methods.

Major Products:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Polyurethanes: Formed by the reaction with polyols.

Aplicaciones Científicas De Investigación

Organic Synthesis

DCBIS serves as a reagent in organic synthesis for producing various derivatives and intermediates. Its electrophilic isocyanate group allows it to engage in substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates respectively.

Biological Applications

The compound has been utilized in biological research for modifying biomolecules, particularly proteins and peptides. The formation of stable urea linkages facilitates the study of protein interactions and functions .

Pharmaceutical Development

DCBIS has been investigated as a building block in drug development. Notably, it has been used in synthesizing antidiabetic agents through its reaction with amines to produce sulfonylureas .

Production of Polyurethanes

In industrial settings, DCBIS is employed in the production of polyurethanes by reacting with polyols. This application is crucial for creating flexible foams, elastomers, and coatings.

Coatings and Adhesives

The compound is also utilized in formulating coatings and adhesives due to its reactive nature, which enhances the performance characteristics of these materials.

Case Study 1: Antidiabetic Agent Synthesis

In a study focused on synthesizing N-(2,5-dichlorobenzenesulfonyl)-N-butylurea, DCBIS was reacted with butylamine under controlled conditions to yield a potential antidiabetic agent. The product was characterized using infrared spectroscopy to confirm the formation of expected functional groups .

Case Study 2: Polymer Development

Research demonstrated that DCBIS could effectively react with various polyols to produce polyurethane materials with enhanced mechanical properties. The study highlighted the versatility of DCBIS in tailoring polymer characteristics for specific industrial applications.

Mecanismo De Acción

The mechanism of action of 2,5-Dichlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical transformations, such as the formation of ureas and carbamates. The molecular targets include nucleophilic sites on biomolecules or synthetic intermediates, leading to the formation of stable covalent bonds .

Comparación Con Compuestos Similares

- 2,4-Dichlorobenzenesulfonyl chloride

- 2,6-Dichlorobenzenesulfonyl chloride

- 3,4-Dichlorobenzenesulfonyl chloride

- Benzenesulfonyl chloride

Comparison: 2,5-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate functional groups, which confer distinct reactivity compared to other sulfonyl chlorides. The position of the chlorine atoms on the benzene ring also influences its chemical behavior and reactivity .

Actividad Biológica

2,5-Dichlorobenzenesulfonyl isocyanate (DCBIS) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of DCBIS, supported by data tables and relevant case studies.

Molecular Formula: CHClNOS

Molecular Weight: 220.13 g/mol

CAS Number: 5402-73-3

DCBIS is characterized by the presence of dichlorobenzene and sulfonyl functional groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

DCBIS has been evaluated for its antimicrobial properties against various bacteria and fungi. The compound's ability to inhibit bacterial growth is particularly noteworthy.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Studies indicate that DCBIS exhibits significant antibacterial activity, comparable to standard antibiotics like ampicillin. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The anticancer potential of DCBIS has also been explored, particularly against various cancer cell lines. Research indicates that DCBIS can induce apoptosis in cancer cells.

In vitro studies show that DCBIS can significantly reduce cell viability in these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of DCBIS is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. It has been shown to inhibit specific enzymes involved in cell signaling pathways critical for tumor growth and bacterial survival. The compound's sulfonyl group plays a crucial role in these interactions, enhancing its binding affinity to target proteins.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the effectiveness of DCBIS against multidrug-resistant strains of Staphylococcus aureus demonstrated that it could inhibit growth at concentrations lower than those required for conventional antibiotics. This suggests a promising avenue for treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : In a cytotoxicity study involving human liver and breast cancer cell lines, DCBIS was found to induce apoptosis through the activation of caspase pathways. The study highlighted that DCBIS's cytotoxic effects were significantly more pronounced than those observed with standard chemotherapeutic agents .

Propiedades

IUPAC Name |

2,5-dichloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDQIFZADSUDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512123 | |

| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-16-1 | |

| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.